4-Quinolinamine, 2-(2-pyridinyl)-
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Overview
Description
4-Quinolinamine, 2-(2-pyridinyl)- is a heterocyclic aromatic compound that features a quinoline ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 2-(2-pyridinyl)- typically involves the construction of the quinoline ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions to form the quinoline ring.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs scalable methods such as microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinamine, 2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Quinolinamine, 2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties and its role in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and fibrosis.
Comparison with Similar Compounds
4-Quinolinamine, 2-(2-pyridinyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, pyridine, and other quinoline derivatives.
Uniqueness: The presence of both quinoline and pyridine moieties in a single molecule provides a unique combination of properties, making it a versatile compound in medicinal chemistry
Properties
CAS No. |
122664-09-9 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-pyridin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C14H11N3/c15-11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H2,15,17) |
InChI Key |
XDZHSMGSENLRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)N |
Origin of Product |
United States |
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